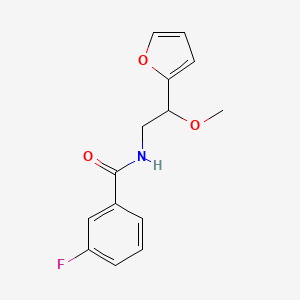

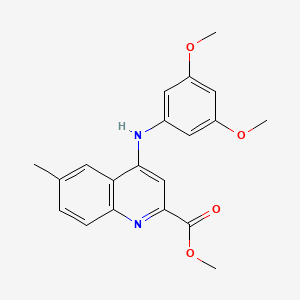

![molecular formula C17H23FN2O2 B2361511 tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-40-3](/img/structure/B2361511.png)

tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a heterocyclic compound . It is also known as TFPCL. The compound has a molecular formula of C17H23FN2O2 and a molecular weight of 306.381 .

Molecular Structure Analysis

The InChI code for “tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is 1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Derivatives

- tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives have been synthesized for applications targeting GPCR (G-protein-coupled receptors). A convenient synthesis method of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives was developed, which can be used as templates for synthesizing compounds aimed at GPCR targets (Xie, Huang, Fang, & Zhu, 2004).

Application in c-Met/ALK Inhibitors

- These compounds have been utilized in the development of potent and selective c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in specific cancer models (Li, Wu, Tian, Zhang, & Wu, 2013).

Efficient Synthesis Methods

- An efficient and scalable synthesis approach for spirocyclic oxindole analogues, including tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been described. This method is crucial for creating compounds for further selective derivation (Teng, Zhang, & Mendonça, 2006).

Synthesis of Spiropiperidine Lactam Inhibitors

- Spiropiperidine lactam-based inhibitors, utilizing similar compounds, have been synthesized. These are important for developing acetyl-CoA carboxylase inhibitors (Huard et al., 2012).

Development of Antidepressants

- Some derivatives have shown potential as antidepressants. For instance, a series of 1-arylspiro[indoline-3,4'-piperidine]s demonstrated notable antidepressant activity in specific tests (Ong et al., 1983).

X-Ray Studies

- X-ray studies have been conducted on tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives, providing insights into their molecular structure and potential applications (Didierjean et al., 2004).

Intramolecular Oxidative Coupling Reaction

- An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, using tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been reported for synthesizing biologically active compounds (Sugimoto et al., 2023).

Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl Carbamates

- A synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl carbamate using similar compounds was developed, indicating its broad applicability in synthesizing bioactive indole alkaloids (Liang et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOFAQAYQOGIRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)